cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic structures containing fused ring systems. According to chemical database records, the compound is formally designated as (3aR,6aS)-5-benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, which indicates the specific stereochemical configuration of the molecule. This nomenclature explicitly identifies the relative stereochemistry at the 3a and 6a positions using the Cahn-Ingold-Prelog priority rules, where the (3aR,6aS) designation specifies the absolute configuration of the chiral centers within the bicyclic framework.
The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular-Input Line-Entry System representation is documented as "O=C1NC(=O)[C@@H]2[C@H]1CN(C2)Cc1ccccc1", which provides a linear encoding of the molecular structure including stereochemical information. The International Chemical Identifier representation is recorded as "InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17)/t10-,11+", offering another standardized method for representing the compound's structure. These representations demonstrate the presence of a benzyl substituent attached to nitrogen within the fused pyrrole system, along with two carbonyl groups that form the dione functionality.
The three-dimensional structure reveals a rigid bicyclic framework where the pyrrole rings are fused in a specific geometric arrangement. Chemical suppliers report that this compound exhibits a distinctive cis-configuration, which refers to the relative spatial arrangement of substituents around the ring system. This stereochemical feature is crucial for understanding the compound's chemical behavior and potential biological activity patterns.
Properties
IUPAC Name |
(3aR,6aS)-5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17)/t10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFHBZBIKPEYNP-PHIMTYICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1CC3=CC=CC=C3)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363896 | |
| Record name | (3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370879-53-1 | |
| Record name | (3aR,6aS)-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Molecular and Reaction Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₂ | |
| Molecular Weight | 230.26 g/mol | |
| CAS Number | 370879-53-1 | |
| Yield (Primary Method) | 83% | |
| Reaction Conditions | 0–20°C, CH₂Cl₂, TFA, NaHCO₃ wash |
Primary Synthesis Method: Maleimide-Amine Cycloaddition
The most documented route involves a multistep reaction between maleimide and N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine under acidic conditions, followed by hydroxylamine-mediated cyclization.
Reaction Steps and Conditions
Cyclization Initiation
- Reagents : Maleimide (25.53 g, 0.26 mol), trifluoroacetic acid (TFA, 2.2 mL, 0.028 mol), dichloromethane (DCM, 350 mL).
- Conditions : 0–5°C (ice bath), followed by warming to room temperature (RT) over 27 hours.
- Mechanism : TFA protonates the amine, facilitating nucleophilic attack on maleimide to form a tetrahydropyrrolo[3,4-c]pyrrole intermediate.
Neutralization and Purification
Final Cyclization with Hydroxylamine
Table 1: Stepwise Reaction Details
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Maleimide, TFA, DCM, 0–5°C → RT (27h) | – | Initial cyclization |
| 2 | NaHCO₃ wash, DCM, MgSO₄ drying | – | Neutralization and purification |
| 3 | Hydroxylamine, MeOH/H₂O, 20°C (20h) | 83% | Final dione formation |
Chemical Reactions Analysis
Types of Reactions
cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[3,4-c]pyrrole derivatives, while reduction could produce reduced forms with modified functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound is studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its unique pyrrole structure allows for interactions with various biological targets, making it a candidate for further drug development.
- Case Study : Research indicates that derivatives of pyrrole compounds exhibit anti-cancer properties. Studies have shown that modifications of the pyrrole ring can enhance cytotoxicity against cancer cell lines, suggesting that cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione may have similar effects when optimized .
-
Antioxidant Activity :
- Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Research Findings : Investigations into related compounds have demonstrated their ability to scavenge free radicals, leading to potential applications in nutraceuticals and functional foods .
Materials Science Applications
- Polymer Chemistry :
-
Biodegradable Materials :
- The compound's structure lends itself to applications in creating biodegradable polymers for medical implants and drug delivery systems.
- Case Study : Research on biodegradable implants has highlighted the importance of using materials that degrade safely within the body while providing necessary support during healing processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with molecular targets through its functional groups. The compound can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrrole derivatives such as:
- 4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- Polyfunctional hexahydropyrrolo[3,4-b]pyrroles
Uniqueness
Its synthesis via visible light-promoted cycloaddition also sets it apart from other similar compounds .
Biological Activity
cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS Number: 370879-53-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- Structure : The compound features a tetrahydropyrrolo structure with a benzylic substituent, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as maleimide and various amines. The synthetic route includes:
- Formation of Tetrahydropyrrole : Initial cyclization reactions to form the core pyrrole structure.
- Introduction of Benzyl Group : Electrophilic aromatic substitution to introduce the benzyl substituent.
- Dione Formation : Final oxidation steps to yield the dione functionality.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- MCF-7 Breast Cancer Cells : The compound showed promising results with an IC50 value of approximately 1.29 μM, indicating strong growth inhibition compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 7.79 μM) .
The mechanism behind its anticancer activity is believed to involve:
- Cell Cycle Arrest : Induction of cell cycle arrest at the S phase.
- VEGFR2 Inhibition : Molecular docking studies suggest that it binds effectively to the VEGFR2 kinase receptor, with IC50 values lower than those of sorafenib (0.0528 μM vs. 0.0643 μM), indicating potential as an antiangiogenic agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:
- Membrane Stabilization : The compound demonstrated the ability to stabilize human red blood cell membranes in hypotonic solutions comparable to diclofenac sodium .
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 1.29 | Cell cycle arrest at S phase |
| Sorafenib | MCF-7 | 0.0643 | VEGFR2 inhibition |
| 5-Fluorouracil | MCF-7 | 7.79 | Chemotherapeutic agent |
Case Studies
- Study on Cytotoxicity : A study focused on various synthesized derivatives showed that compounds similar to cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole exhibited enhanced cytotoxicity against MCF-7 cells and other cancer types .
- Anti-inflammatory Assays : Research indicated that compounds related to this structure could inhibit hemolysis and stabilize membranes under stress conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives?
- Methodological Answer : The compound can be synthesized via visible-light-photoredox catalyzed [3+2] cycloaddition between 2H-azirines and maleimides. Using 9-mesityl-10-methylacridin-10-ium perchlorate as a photocatalyst under mild conditions yields dihydropyrrolo derivatives (e.g., 55–99% yields). Post-synthetic aromatization with DDQ further modifies the structure . Alternative routes include Stille copolymerization for π-conjugated polymers, though this requires precise control of monomer reactivity and purification via column chromatography .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying backbone connectivity and substituent placement. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves stereochemistry in crystalline derivatives, as demonstrated in studies of structurally analogous tetrahydropyrrolo compounds . Thermal stability can be assessed via thermogravimetric analysis (TGA) .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : Its π-conjugated derivatives are used in polymer solar cells (PSCs) due to their wide bandgap (~2.04 eV) and high open-circuit voltage (Voc). For example, P(BDTT-PPD) polymers achieve power conversion efficiencies >8% by optimizing π-bridge units (e.g., thiophene vs. bithiophene) to balance charge transport and film morphology .
Advanced Research Questions
Q. How does π-bridge engineering influence the electronic properties of pyrrolo[3,4-c]pyrrole-dione-based polymers?
- Methodological Answer : Replacing thiophene π-spacers with bithiophene or selenophene alters conjugation length and intermolecular packing. For instance, P(BDTT–BTBDPPD) with bithiophene shows improved photovoltaic performance due to enhanced crystallinity and reduced charge recombination, despite minimal shifts in HOMO/LUMO levels. Advanced characterization includes grazing-incidence wide-angle X-ray scattering (GIWAXS) for morphology analysis and transient absorption spectroscopy for exciton dynamics .
Q. What strategies resolve contradictory data in pharmacological studies of this compound’s derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antidiabetic vs. antitumor efficacy) often arise from substituent effects. For example, indole-ring-containing derivatives exhibit anti-mycobacterial activity but require rigorous in vitro assays (e.g., MIC determination against M. tuberculosis H37Rv). Conflicting results should be cross-validated using orthogonal assays (e.g., glucose uptake vs. cytotoxicity profiling) and structure-activity relationship (SAR) studies to isolate pharmacophores .
Q. How can researchers optimize theranostic nanoplatforms using this compound?
- Methodological Answer : Conjugated polymers like PMeTPP-MBT, derived from pyrrolo[3,4-c]pyrrole-dione, serve as photoacoustic contrast agents. Functionalization with targeting ligands (e.g., SS-31 peptide) enhances specificity for pathological angiogenesis. Advanced validation involves in vivo PA imaging, pharmacokinetic profiling, and biocompatibility assays (e.g., hemolysis tests). Co-loading with therapeutic agents (e.g., astaxanthin) enables combined imaging and therapy .
Q. What advanced synthetic techniques improve diastereoselectivity in tetrahydropyrrolo derivatives?
- Methodological Answer : Diastereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example, Evans auxiliaries or organocatalysts can enforce stereocontrol during cycloaddition. Crystal structure analysis (e.g., CCDC 158) confirms absolute configurations, while DFT calculations predict transition-state energetics to guide synthetic design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
